2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid
Overview
Description
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid is a compound that features a tetrazole ring attached to an aminophenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
It’s structurally similar to 4-aminophenylacetic acid (4-apaa), which has been shown to interact with a proton-coupled oligopeptide transporter . This transporter plays a crucial role in the absorption and distribution of many drugs and endogenous peptides.
Mode of Action
This interaction could inhibit the transport of labeled peptides , potentially altering the bioavailability of certain drugs or endogenous peptides.
Biochemical Pathways
Its potential interaction with the proton-coupled oligopeptide transporter suggests it could influence the absorption and distribution of peptides and peptide-like drugs .
Pharmacokinetics
Its potential interaction with the proton-coupled oligopeptide transporter could influence its absorption and distribution .
Result of Action
Its potential interaction with the proton-coupled oligopeptide transporter could alter the bioavailability of certain drugs or endogenous peptides .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its interaction with the proton-coupled oligopeptide transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives.
Scientific Research Applications
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving tetrazole-containing compounds.
Industry: It can be used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: This compound lacks the tetrazole ring but has a similar aminophenyl and acetic acid structure.
2-(4-Aminophenyl)acetic acid: Similar to 4-aminophenylacetic acid but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity to biological targets, making it a valuable tool in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCTYIUYXCNKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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